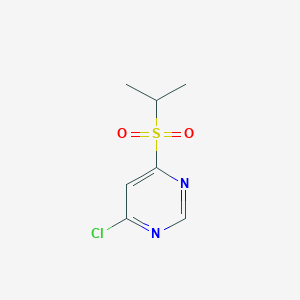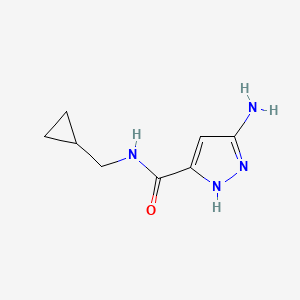
3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of an amino group and a cyclopropylmethyl group further enhances its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide typically involves the nucleophilic substitution of a pyrazole derivative. One common method involves the reaction of 5-cyclopropyl-1H-pyrazole-3-amine with a suitable carboxylic acid derivative under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For large-scale industrial production, the synthesis process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while reduction of the carboxamide group can produce primary amines .
Applications De Recherche Scientifique
3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.
Mécanisme D'action
The mechanism of action of 3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-N-phenyl-1H-pyrazole-1-carboxamide
- 3-amino-N-cyclopropylbenzenesulfonamide
- 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide
Uniqueness
Compared to similar compounds, 3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the cyclopropylmethyl group, which enhances its binding affinity and specificity for certain molecular targets. This structural feature also contributes to its increased stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H12N4O |
|---|---|
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
3-amino-N-(cyclopropylmethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C8H12N4O/c9-7-3-6(11-12-7)8(13)10-4-5-1-2-5/h3,5H,1-2,4H2,(H,10,13)(H3,9,11,12) |
Clé InChI |
BCONMXPMSZNLTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


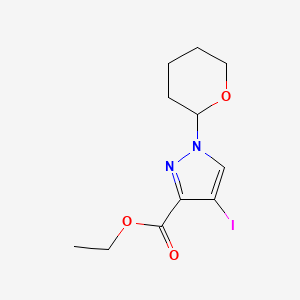
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
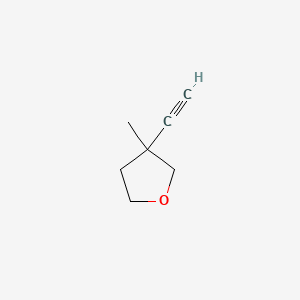
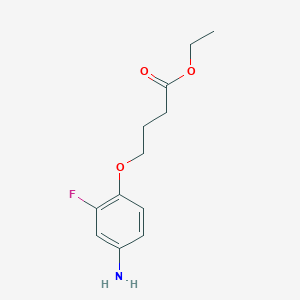

![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
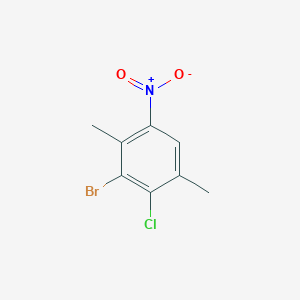

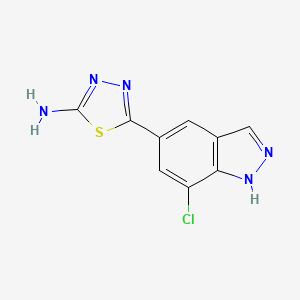
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
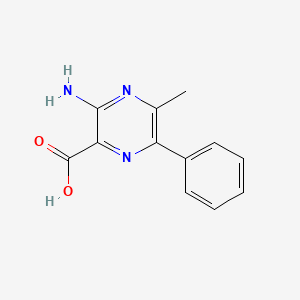
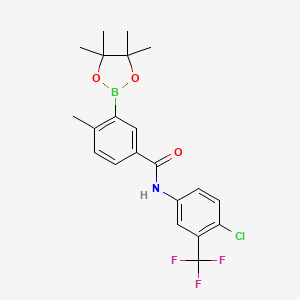
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
